proline-rich protein, Nicotiana alata
Description
Overview of Plant Cell Wall Structure and Composition
The plant cell wall is a sophisticated network primarily composed of polysaccharides, including cellulose, hemicelluloses, and pectins. wikipedia.orgnih.gov This matrix is embedded with a variety of structural proteins, which, although a minor component by mass (typically 1-5%), are crucial for the wall's integrity and functionality. wikipedia.org The composition of the cell wall is not static; it varies between different plant species, cell types, and developmental stages. wikipedia.org For example, the primary cell wall is a flexible and extensible layer that accommodates cell growth, while the secondary cell wall is a more rigid structure that provides reinforcement.
Classification and Diversity of Plant Cell Wall Structural Proteins
Plant cell wall structural proteins are a diverse group, often characterized by repetitive amino acid sequences and post-translational modifications like glycosylation. wikipedia.org They are broadly classified into several families, with the Hydroxyproline-Rich Glycoproteins (HRGPs) being a major superfamily. researchgate.netfrontiersin.org
HRGPs are a diverse superfamily of glycoproteins characterized by the presence of hydroxyproline (B1673980), an amino acid derived from proline through post-translational modification. researchgate.netpnas.org These proteins are involved in a wide array of functions, from providing structural support to mediating cell-cell communication. nih.gov The HRGP superfamily is further divided into three main classes: Extensins (EXTs), Arabinogalactan (B145846) Proteins (AGPs), and Proline-Rich Proteins (PRPs). frontiersin.orgnih.gov
Extensins are highly basic, rod-like glycoproteins that form cross-linked networks within the cell wall, contributing to its reinforcement. wikipedia.orgbohrium.com They are characterized by the repetitive Ser-(Hyp)4 motif, where Hyp represents hydroxyproline. wikipedia.org This structure is crucial for their self-assembly and their role in cell wall architecture and defense against pathogens. bohrium.comnih.govnih.gov
AGPs are a highly diverse and extensively glycosylated family of proteins. nih.govfrontiersin.org They are thought to be involved in various aspects of plant growth and development, including cell expansion, differentiation, and signaling. nih.govfrontiersin.org AGPs are typically rich in proline, alanine, serine, and threonine and are characterized by the addition of large, branched arabinogalactan polysaccharides. frontiersin.orgmdpi.com Some AGPs are anchored to the plasma membrane via a glycosylphosphatidylinositol (GPI) anchor, suggesting a role in signaling between the cell wall and the cytoplasm. frontiersin.org
PRPs are a class of cell wall proteins characterized by their high proline content. semanticscholar.org They are involved in a variety of developmental processes and responses to environmental stress. semanticscholar.org Unlike extensins, the proline residues in PRPs are not always hydroxylated. nih.gov The structure of PRPs can vary, with some having distinct domains, such as a proline-rich N-terminus and a C-terminal domain with a specific arrangement of cysteine residues. semanticscholar.org In Nicotiana alata, a novel proline-rich protein, NaPRP4, has been identified in the style of the flower, where it is believed to play a role in reproduction. nih.gov This protein has a distinct N-terminal region with a high proline content (32.2%) and a C-terminal region with a lower proline content (9.9%) and all six cysteine residues. nih.gov
Besides the HRGPs, other families of structural proteins contribute to the complexity of the plant cell wall. These include:
Glycine-Rich Proteins (GRPs): These proteins are characterized by their high glycine (B1666218) content and are thought to be involved in cell wall structure and defense.
Lipid Transfer Proteins (LTPs): These are small, cysteine-rich proteins that can bind and transfer lipids and are implicated in various processes including cuticle formation and defense.
Hybrid Proline-Rich Proteins (HyPRPs): This is a diverse family of proteins that contain a proline-rich region along with other domains, such as a lipid transfer protein-like domain. nih.govoup.comresearchgate.net They are involved in a broad range of functions including immunity and developmental responses to microbes. nih.govoup.com
Research Findings on Proline-Rich Proteins in Nicotiana alata
Specific research on Nicotiana alata has led to the identification and characterization of unique proline-rich proteins. A notable example is NaPRP4 , a novel proline-rich protein isolated from the stylar tissues of Nicotiana alata. nih.gov The expression of the gene encoding NaPRP4 is specifically localized to the transmitting tract of the style, indicating a specialized role in the reproductive process. nih.gov
The protein structure of NaPRP4 is particularly interesting, featuring a bipartite design. The N-terminal domain is exceptionally rich in proline, containing repetitive motifs like Lys-Pro-Pro. In contrast, the C-terminal domain has a lower proline content but contains two potential sites for N-glycosylation and all six of the protein's cysteine residues. nih.gov This structural arrangement suggests that different parts of the protein may have distinct functions, with the proline-rich region possibly providing structural flexibility and the cysteine-rich domain being involved in forming disulfide bonds for protein stability or interaction with other molecules.
Furthermore, studies have identified other proteins in Nicotiana alata that share similarities with PRPs. For instance, a protein designated AGPNa3 has been described as a member of the PAC (Proline-Rich, Arabinogalactan proteins, conserved Cysteines) domain-protein family. mdpi.com Additionally, an extensin-like protein in Nicotiana alata shows 42% identity with certain proline-rich proteins from Arabidopsis thaliana, suggesting an evolutionary relationship and potential functional overlap between these protein families. nih.gov
Data Tables
Table 1: Classification of Major Plant Cell Wall Structural Proteins
| Protein Family | Sub-family | Key Characteristics |
| Hydroxyproline-Rich Glycoproteins (HRGPs) | Characterized by the presence of hydroxyproline. | |
| Extensins (EXTs) | Highly basic, form cross-linked networks, repetitive Ser-(Hyp)4 motifs. wikipedia.orgbohrium.com | |
| Arabinogalactan Proteins (AGPs) | Extensively glycosylated, involved in growth and signaling, some are GPI-anchored. nih.govfrontiersin.orgfrontiersin.org | |
| Proline-Rich Proteins (PRPs) | High proline content, involved in development and stress responses. semanticscholar.org | |
| Other Protein Families | ||
| Glycine-Rich Proteins (GRPs) | High glycine content. | |
| Lipid Transfer Proteins (LTPs) | Small, cysteine-rich, bind lipids. | |
| Hybrid Proline-Rich Proteins (HyPRPs) | Contain a proline-rich domain and other functional domains. nih.govoup.com |
Table 2: Characteristics of NaPRP4 from Nicotiana alata
| Feature | Description |
| Protein Name | NaPRP4 |
| Source | Nicotiana alata stylar tissue nih.gov |
| Localization | Transmitting tract of the style nih.gov |
| N-terminal Domain | High proline content (32.2%), contains Lys-Pro-Pro repeats. nih.gov |
| C-terminal Domain | Lower proline content (9.9%), contains two potential N-glycosylation sites and six cysteine residues. nih.gov |
| Putative Function | Role in plant reproduction. nih.gov |
Hydroxyproline-Rich Glycoproteins (HRGPs)
Historical Context of Proline-Rich Protein Discovery in Plants
The discovery and characterization of proline-rich proteins in plants have been a gradual process, built upon foundational research into the composition of plant cell walls. Cell wall proteins, particularly those rich in the amino acid hydroxyproline (a post-translational modification of proline), were recognized as significant structural components. These hydroxyproline-rich glycoproteins (HRGPs) were categorized into three main classes: extensins, arabinogalactan proteins (AGPs), and the proline-rich proteins (PRPs) themselves. nih.gov
Early research focused on identifying and sequencing these proteins in various plant species. One of the first characterizations of a PRP was in maize (Zea mays) endosperm, where a protein with a repeating hexapeptide motif of PPPVHL was identified. frontiersin.org Subsequent studies in the late 1980s and early 1990s led to the isolation and functional analysis of three distinct PRPs from soybean (Glycine max), designated PRP1, PRP2, and PRP3. frontiersin.org
The advent of molecular biology techniques accelerated the discovery of PRP genes. In the early 1990s, researchers began to isolate and characterize cDNAs encoding these proteins, providing insights into their structure and expression patterns. For instance, research on soybean revealed specific patterns of PRP gene expression. nih.gov A significant breakthrough in the context of reproductive biology came with the characterization of cDNAs for stylar transmitting tissue-specific PRPs in tobacco (Nicotiana tabacum), a close relative of Nicotiana alata. nih.govcapes.gov.br These studies demonstrated that specific PRPs accumulate in the transmitting tissue of the style, the path through which pollen tubes grow, suggesting a specialized role in plant reproduction. nih.govcapes.gov.br These foundational discoveries in various species paved the way for more detailed investigations into the specific functions of PRPs in model organisms like Nicotiana alata.
Nicotiana alata as a Model System in Plant Reproductive Biology and Cell Wall Research
Nicotiana alata, commonly known as flowering tobacco or jasmine tobacco, has emerged as a significant model organism in plant science, particularly for studying reproductive processes and cell wall dynamics. researchgate.nettheimpatientgardener.com Its historical importance in genetic studies, ease of cultivation, and amenability to tissue culture and genetic transformation have made it a valuable tool for researchers. quora.com
In the field of plant reproductive biology, N. alata is a classic model for investigating gametophytic self-incompatibility (GSI), a genetic mechanism that prevents self-fertilization and promotes outcrossing. researchgate.net The pistil of the flower, which includes the stigma, style, and ovary, provides the essential environment for pollination and fertilization. nih.govcapes.gov.brresearchgate.net In N. alata, the rejection of "self" pollen is controlled by a single multi-allelic S-locus. researchgate.net Research has shown that S-RNases, glycoproteins with ribonuclease activity secreted in the stylar transmitting tract, are the key female determinants of this incompatibility response. researchgate.net
The transmitting tissue of the style is not only central to self-incompatibility but is also the critical pathway for pollen tube growth toward the ovules. nih.govresearchgate.net This tissue's extracellular matrix is rich in secreted substances vital for pollen tube interaction and guidance. nih.gov It is within this context that proline-rich proteins in N. alata have become a major focus of research. Studies have identified specific PRPs, such as the transmitting tissue-specific (TTS) proteins, that are abundantly expressed in the stylar transmitting tissue. nih.govnih.gov These proteins are highly glycosylated and are secreted into the intercellular spaces where pollen tubes elongate. nih.gov Their expression is tightly regulated during flower development, peaking as the flower approaches anthesis, which strongly suggests they play a functional role in pollination. nih.gov
Furthermore, the study of PRPs in N. alata and its relatives has provided significant insights into cell wall biology. These proteins are considered a type of hybrid proline-rich protein (HyPRP), characterized by a variable proline-rich N-terminal domain and a conserved C-terminal domain. oup.com Research using tobacco cell lines has shown that over-expression of HyPRPs can lead to increased cell elongation, suggesting a role in cell wall loosening and expansion. oup.com The specific localization and function of these proteins in the reproductive tissues of N. alata make it an ideal system for dissecting the molecular mechanisms by which cell wall proteins mediate the complex cell-cell interactions required for successful plant reproduction.
Research Findings on Proline-Rich Proteins in Nicotiana
| Protein/Gene | Organism | Location/Expression | Key Findings | Reference |
| TTS-1 & TTS-2 | Nicotiana tabacum | Stylar Transmitting Tissue | Accumulate specifically in the transmitting tissue during late flower development; share similarities with cell wall glycoproteins. nih.gov | nih.gov |
| TTS Proteins | Nicotiana tabacum | Intercellular regions of transmitting tissue cells | Highly glycosylated proteins (50-100 kD); levels increase with flower development and are affected by pollination. nih.gov | nih.gov |
| CELP Gene Family | Nicotiana tabacum | Flowers (vascular and epidermal tissues), Pistil | Encode extensin-like proteins with a Pro-rich domain and a Cys-rich domain; suggested role in pollination/fertilization. nih.gov | nih.gov |
| NtProRP1 | Nicotiana tabacum | Pollen grains, pollen tubes, zygotes | A novel PRP crucial for osmotic stress response during pollen tube growth and for early embryogenesis. nih.gov | nih.gov |
| Pollen Tube Growth-Promoting AGP | Nicotiana alata | Pollen Tubes | An arabinogalactan protein similar to the tobacco TTS protein that promotes pollen tube growth. nih.gov | nih.gov |
Properties
CAS No. |
146591-93-7 |
|---|---|
Molecular Formula |
C10 H13 N3 O |
Synonyms |
proline-rich protein, Nicotiana alata |
Origin of Product |
United States |
Genetic and Molecular Biology of Nicotiana Alata Proline Rich Proteins Naprps
Gene Family Identification and Genomic Organization of NaPRPs
The genomic framework of NaPRPs reveals a family of genes with diverse yet related structures, pointing towards a complex evolutionary history.
The self-incompatibility (SI) system in Nicotiana alata is a well-studied example of allelic variation, controlled by a single, multiallelic S-locus. This locus governs the pistil's ability to reject self-pollen. The stylar components of this system are S-RNases, which are glycoproteins. While not all NaPRPs are S-RNases, the extensive allelic diversity of the S-locus provides a model for understanding how allelic variation can arise and be maintained in genes crucial for reproduction. This system involves multiple S-alleles (e.g., S1, S2, S3, S6, S7), each encoding a distinct S-RNase, highlighting the genetic diversity within this specific group of proline-rich glycoproteins. nih.gov However, a comprehensive identification of gene loci and the full extent of allelic variation across the entire NaPRP gene family remain areas for further investigation.
Analysis of PRP gene families in plants, including the related Cys-rich extensin-like protein (CELP) gene family in Nicotiana tabacum, suggests that gene duplication has played a significant role in their evolution. nih.gov These duplication events, followed by divergence, can lead to variations in gene structure, such as differences in the length of protein domains due to deletions within the coding regions. nih.gov This evolutionary mechanism likely contributes to the functional versatility observed among members of the PRP superfamily. nih.gov While detailed analyses of the exon-intron architecture across the entire NaPRP gene family in Nicotiana alata are not extensively documented in publicly available research, studies on individual members like NaPRP3 have provided initial insights into their gene structure. mdpi.comnih.gov Broader genomic studies in the Solanaceae family indicate that gene duplication events, including tandem and segmental duplications, are common mechanisms for the expansion of gene families. nih.gov
Transcriptional Regulation of NaPRP Genes
The expression of NaPRP genes is tightly controlled, with specific members being activated at different times and in different parts of the plant, reflecting their specialized functions.
The expression of NaPRP genes is highly regulated, showing distinct patterns in reproductive and vegetative tissues, which underscores their diverse roles in the plant's life cycle.
A significant body of research points to the specialized expression of NaPRPs in the reproductive organs of Nicotiana alata. For instance, the expression of the NaPRP4 gene is specifically localized to the transmitting tract of the style, a critical tissue for pollen tube guidance. nih.gov Similarly, another extensin-like proline-rich protein gene, NaPRP3, is also exclusively expressed in the cells of the stylar transmitting tissue. mdpi.comnih.gov
In the male gametophyte, evidence suggests the expression of PRP-related genes is crucial for pollen development and function. The S-RNase gene, a key player in self-incompatibility, is expressed at low levels in developing pollen. nih.gov Furthermore, studies in the closely related Nicotiana tabacum have identified a novel proline-rich protein, NtProRP1, which is preferentially expressed in pollen grains and growing pollen tubes and plays a role in early embryogenesis. nih.gov Transcriptome profiling of Nicotiana tabacum has also revealed that a homolog of the N. alata flower-specific P18 protein, which contains a proline-rich domain, is highly expressed in the stigma and style. nih.gov
The table below summarizes the observed expression of specific proline-rich proteins and related genes in the reproductive organs of Nicotiana.
| Gene/Protein | Species | Tissue/Organ of Expression | Developmental Stage | Reference |
| NaPRP3 | Nicotiana alata | Style (transmitting tract) | - | mdpi.comnih.gov |
| NaPRP4 | Nicotiana alata | Style (transmitting tract) | - | nih.gov |
| S-RNase | Nicotiana alata | Developing pollen | - | nih.gov |
| NtProRP1 | Nicotiana tabacum | Pollen grains, Pollen tubes, Zygotes | - | nih.gov |
| P18 homolog | Nicotiana tabacum | Stigma/Style | Flower | nih.gov |
| CELP | Nicotiana tabacum | Floral organs (vascular and epidermal tissues), Pistil (between transmitting tissue and cortex, placenta surface) | Flower | nih.gov |
In contrast to the specific and high-level expression in reproductive tissues, the expression of the characterized NaPRP3 gene is not induced by mechanical wounding in vegetative parts, a common trigger for some other cell wall proteins. mdpi.comnih.gov While comprehensive data on the expression of the broader NaPRP family in the vegetative organs of Nicotiana alata under normal developmental conditions is limited, studies in other plant species have shown that some proline-rich proteins are expressed in vegetative tissues and can be involved in responses to environmental stresses. frontiersin.org Research on other gene families in Nicotiana species, such as the anionic peroxidase gene, has shown tissue-specific and developmentally regulated expression in vegetative organs like trichomes, epidermis, and cortical cells of roots, with expression generally increasing with the age of the tissue. nih.gov However, direct evidence for the spatial and temporal expression profiles of NaPRPs in the roots, leaves, and stems of Nicotiana alata remains an area for future research.
Inducibility by Environmental Stimuli and Phytohormones
The expression of genes encoding PRPs is modulated by a variety of external environmental cues and internal phytohormonal signals. This inducibility suggests that PRPs play a crucial role in plant defense and stress adaptation. While specific studies on Nicotiana alata are limited, research on PRPs in other plant species provides a framework for understanding their regulation.
In many plants, PRP expression is associated with responses to physical damage and pathogen invasion. puigdomenech.eu Upon wounding or treatment with fungal elicitors, PRPs can be rapidly insolubilized within the cell wall. nih.govpuigdomenech.eu This process is thought to strengthen the cell wall, creating a barrier that helps to hinder pathogen entry. puigdomenech.eu The expression of genes for extensins, a related class of hydroxyproline-rich glycoproteins (HRGPs), is also known to be induced by wounding and fungal attack. puigdomenech.eunih.gov For instance, studies in French bean have shown both positive and negative regulation of a PRP mRNA in response to fungal elicitors and wounding. puigdomenech.eunih.govutexas.eduannualreviews.org
Phytohormones are key internal signaling molecules that mediate a plant's response to stress. The expression of PRP genes is known to be influenced by several hormones, including abscisic acid (ABA), ethylene (B1197577), auxins, and jasmonic acid. semanticscholar.org ABA, a well-known stress hormone, has been shown to induce the expression of PRP genes in rice, particularly in response to drought conditions. nih.gov In tomato, a hybrid proline-rich protein (HyPRP) appears to be a key regulator in flower abscission by modulating the tissue's competence to respond to ethylene signals. researchgate.net While some PRPs are regulated by developmental cues in reproductive tissues of Nicotiana alata, their specific regulation by stress-related phytohormones in this species remains an area for further investigation. oup.com
The following table summarizes the induction of PRP gene expression by various stimuli in different plant species, illustrating the general responsiveness of this protein family.
| Stimulus | Plant Species | Observed Response on PRP/HRGP Gene Expression | Reference(s) |
| Wounding | General, French Bean | Induction and insolubilization of protein; mRNA regulation | nih.govpuigdomenech.eunih.gov |
| Fungal Elicitors | General, French Bean | Induction and insolubilization of protein; mRNA regulation | nih.govpuigdomenech.eunih.gov |
| Pathogen Infection | General | Induction and insolubilization of protein | nih.govpuigdomenech.eunih.gov |
| Abscisic Acid (ABA) | Rice | Upregulation of RePRP genes; enhanced expression | nih.gov |
| Ethylene | Tomato | THyPRP regulates competence to respond to ethylene | researchgate.net |
Promoter Analysis and Identification of Cis-Regulatory Elements
The regulation of gene expression by the stimuli mentioned above is controlled at the transcriptional level by the interaction of transcription factors with specific DNA sequences known as cis-regulatory elements, located in the promoter region of the genes. nih.gov A promoter is a region of non-coding DNA upstream of a gene's transcription start site that is essential for the initiation of transcription. nih.govnih.gov
While specific promoter analyses of NaPRP genes have not been detailed in the reviewed literature, the known inducibility of PRP genes allows for predictions about the types of cis-elements their promoters likely contain. Functional analysis of promoters, often carried out using reporter gene assays with truncated promoter fragments, can identify regions containing activating or inhibitory elements. nih.gov
Given that PRP expression is modulated by phytohormones and stress, their promoters would be expected to contain corresponding response elements. For example, genes that respond to abscisic acid typically possess cis-acting regulatory elements called ABA-responsive elements (AREs). nih.gov These AREs are often controlled by bZIP transcription factors. nih.gov Similarly, responses to other hormones like ethylene and salicylic (B10762653) acid, or stresses like pathogen attack, are mediated by other specific cis-elements. The identification of such elements in a gene's promoter is crucial for understanding its complex expression pattern. researchgate.net
The table below lists common cis-regulatory elements found in the promoters of plant genes that respond to various stimuli. It is hypothesized that NaPRP gene promoters contain a combination of these or similar elements that govern their specific expression patterns.
| Cis-Regulatory Element | Consensus Sequence | Function / Associated Response | Reference(s) |
| ABRE/ARE | (C/A)ACGTG(G/T)C | ABA-responsive element; involved in drought and stress response | nih.gov |
| ERE | AGCCGCC | Ethylene-responsive element; involved in ethylene signaling | nih.gov |
| TCA-element | TCAGAAGAGG | Salicylic acid-responsive element; involved in defense response | General Knowledge |
| G-box | CACGTG | Light and hormone-responsive element | General Knowledge |
| W-box | (T)TGAC(C/T) | WRKY transcription factor binding site; involved in defense response | General Knowledge |
Post-Transcriptional Gene Regulation of NaPRPs
mRNA Processing and Stability
Following transcription, the messenger RNA (mRNA) molecule undergoes processing and its stability is tightly regulated, providing another layer of control over gene expression. These post-transcriptional mechanisms determine the amount of mRNA available for translation into protein. Based on the conducted literature search, specific information regarding the mRNA processing and stability of Nicotiana alata proline-rich proteins is not available in the reviewed scientific literature.
Biochemical and Structural Characteristics of Nicotiana Alata Proline Rich Proteins
Primary Amino Acid Sequence Analysis and Repeat Motifs
The primary structure of Nicotiana alata PRPs is distinguished by the prevalence of proline residues, often organized into repetitive sequences, and the presence of conserved cysteine-rich domains. nih.govnih.gov These proteins are typically hybrid, consisting of a variable, repetitive N-terminal domain and a conserved C-terminal domain. nih.govresearchgate.net
A key feature of N. alata PRPs is the presence of distinct, repeating amino acid motifs rich in proline. For instance, the novel proline-rich protein NaPRP4, isolated from the style of N. alata, has an N-terminal region with a proline content of 32.2%. nih.gov This domain contains characteristic repeat units, including Lys-Pro-Pro, which appears seven times, and the longer motif Pro-Thr-Lys-Pro-Pro-Thr-Tyr-Ser-Pro-Ser-Lys-Pro-Pro, which is present twice. nih.gov Other PRPs are known to contain the pentapeptide motif PPVx(K/T). nih.gov These repetitive proline-rich domains are thought to create elongated, rod-like structures. researchgate.net
Table 1: Proline-Rich Repeat Motifs in Nicotiana alata NaPRP4
| Repeat Motif | Frequency in NaPRP4 | Reference |
| Lys-Pro-Pro | 7 times | nih.gov |
| Pro-Thr-Lys-Pro-Pro-Thr-Tyr-Ser-Pro-Ser-Lys-Pro-Pro | 2 times | nih.gov |
The C-terminal domain of many plant hybrid PRPs (HyPRPs) contains a conserved eight-cysteine motif (8CM). nih.govresearchgate.net This domain typically consists of fewer than 100 amino acid residues and is believed to form a stable structural scaffold through disulfide bridges, which is crucial for the protein's tertiary structure. nih.govnih.gov While the 8CM is a defining feature, some HyPRPs have been identified that lack one or two of the conserved cysteine residues. nih.gov
In N. alata, the NaPRP4 protein possesses a C-terminal domain with a lower proline content (9.9%) that contains all six of its cysteine residues. nih.gov Another family of proteins, the PAC (Proline-rich Arabinogalactan (B145846) protein and Conserved Cysteines) domain-containing proteins, was first described in N. alata with the protein AGPNa3. mdpi.comnih.gov This PAC domain is characterized by a specific arrangement of cysteine residues. mdpi.com Cysteine-rich domains are a common feature in various plant defense and structural proteins. nih.govnih.govnih.gov
Table 2: Cysteine-Containing Motifs in Nicotiana alata and Related Plant PRPs
| Motif/Domain | Typical Number of Cysteines | Protein/Family Example | Reference |
| Eight-Cysteine Motif (8CM) | 8 | Hybrid Proline-Rich Proteins (HyPRPs) | nih.govresearchgate.netnih.gov |
| C-terminal domain of NaPRP4 | 6 | Nicotiana alata Proline-Rich Protein 4 (NaPRP4) | nih.gov |
| PAC (Conserved Cysteines) Domain | 6 | Nicotiana alata Arabinogalactan Protein 3 (AGPNa3) | mdpi.comnih.gov |
| Cys-rich motif (KKPCPP) | 2 | Arabidopsis PRPs | nih.gov |
N. alata PRPs, like other HyPRPs, are typically synthesized with an N-terminal signal peptide. nih.govnih.gov This short sequence of amino acids directs the newly formed protein to the secretory pathway, targeting it to the endoplasmic reticulum for further processing and eventual secretion to the cell wall. frontiersin.org The presence of a signal peptide is a strong indicator that these are extracellular proteins. frontiersin.org Following translocation, the signal peptide is cleaved off to produce the mature protein. Evidence from related proline-rich peptides, such as statherin, shows the presence of a 19-residue signal peptide that is removed, indicating that the mature protein arises from a unique gene rather than being a product of a larger polyprotein precursor. nih.gov
Post-Translational Modifications of NaPRPs
After synthesis, N. alata PRPs undergo significant post-translational modifications, primarily hydroxylation and glycosylation, which are crucial for their structure and function within the cell wall. nih.govnih.gov
A widespread modification in the HRGP superfamily, including PRPs from N. alata, is the hydroxylation of proline residues to form hydroxyproline (B1673980) (Hyp). nih.govfrontiersin.org This conversion is catalyzed by enzymes known as prolyl-4-hydroxylases (P4Hs). researchgate.net A notable example is a 120 kDa hydroxyproline-rich glycoprotein (B1211001) that has been isolated and purified from the styles of Nicotiana alata. nih.gov The resulting hydroxyproline residues serve as key sites for subsequent O-glycosylation. nih.govresearchgate.net
The hydroxyproline residues of N. alata PRPs are extensively glycosylated, meaning complex carbohydrate chains (glycans) are attached. nih.govnih.gov These proteins are often highly glycosylated, with apparent molecular masses ranging from 50 to 100 kD due to the attached sugars. nih.gov The 120 kDa Hyp-rich glycoprotein from N. alata styles possesses both extensin-like and arabinogalactan protein (AGP)-like carbohydrate side chains. nih.gov
Detailed analysis of a galactose-rich glycoprotein from N. alata styles, which shares features with NaPRP4, revealed its specific sugar composition and linkages. frontiersin.org This O-glycoprotein's carbohydrate portion is dominated by galactose. frontiersin.org Additionally, some N. alata PRPs, such as NaPRP4, contain potential sites for N-linked glycosylation, where glycans are attached to asparagine residues. nih.gov
Table 3: Monosaccharide Composition of a Galactose-Rich Glycoprotein from Nicotiana alata Styles
| Monosaccharide | Percentage of Total Carbohydrate | Reference |
| Galactose (Gal) | 83% | frontiersin.org |
| Arabinose (Ara) | 7% | frontiersin.org |
| N-acetylglucosamine (GlcNAc) | 4% | frontiersin.org |
| Mannose (Man) | 4% | frontiersin.org |
| Xylose (Xyl) | 1% | frontiersin.org |
Table 4: Linkage Analysis of Carbohydrate Moieties on a Nicotiana alata Glycoprotein
| Linkage Type | Percentage | Reference |
| Terminal Araf | 6% | frontiersin.org |
| Terminal Galp | 48% | frontiersin.org |
| 1,3-Galp | 4% | frontiersin.org |
| 1,6-Galp | 14% | frontiersin.org |
| 1,3,6-Galp | 25% | frontiersin.org |
| 1,2-Manp | 1% | frontiersin.org |
| Xylp | 1% | frontiersin.org |
Glycosylation Patterns and Sugar Moieties
O-Glycosylation (e.g., Arabinogalactan Conjugation, Arabinosylation, Galactosylation)
Proline-rich proteins (PRPs) in Nicotiana alata, particularly those classified as arabinogalactan proteins (AGPs), undergo extensive post-translational O-glycosylation. This modification involves the addition of large, complex carbohydrate chains to the protein backbone. The carbohydrate component can constitute over 90% of the total molecular mass of the glycoprotein. mdpi.comnih.gov The process begins with the hydroxylation of proline residues to form hydroxyproline (Hyp), a necessary step for subsequent glycosylation. nih.gov
The dominant form of O-glycosylation in these proteins is the attachment of Type II arabinogalactan polysaccharides to hydroxyproline residues. nih.gov These polysaccharides are characterized by a β-(1→3)-galactan backbone, which is branched with 6-linked galactosyl side chains that often terminate with arabinosyl and/or glucuronosyl residues. nih.gov This extensive glycosylation is a hallmark of AGPs, which are part of the larger superfamily of hydroxyproline-rich glycoproteins (HRGPs). mdpi.com
In Nicotiana alata, specific stylar glycoproteins, such as the transmitting tissue-specific (TTS) proteins, are examples of heavily glycosylated PRPs that are recognized as AGPs. nih.govnih.gov These NaTTS proteins are recognized by the β-glucosyl Yariv reagent, a diagnostic tool for identifying AGPs. nih.gov The degree of sugar modification on these protein backbones can vary significantly, affecting their biochemical properties and solubility within the extracellular matrix. nih.govnih.gov While extensive arabinogalactan conjugation is common, other forms of O-glycosylation in plants include the addition of shorter arabinose chains or single galactose residues to hydroxyproline. nih.gov
Table 1: Characteristics of O-Glycosylation in Nicotiana alata Proline-Rich Proteins
| Feature | Description | References |
|---|---|---|
| Primary Glycosylation Type | Arabinogalactan conjugation on hydroxyproline residues. | nih.govnih.gov |
| Carbohydrate Content | Typically exceeds 90% of the molecule's total mass. | mdpi.com |
| Polysaccharide Structure | Type II arabinogalactans with a β-(1→3)-galactan backbone and branched side chains. | nih.gov |
| Example Protein | Transmitting Tissue-Specific (TTS) proteins. | nih.govnih.gov |
| Precursor Modification | Hydroxylation of proline to hydroxyproline is required. | nih.gov |
N-Glycosylation
In addition to O-glycosylation, proline-rich proteins in Nicotiana species can also undergo N-glycosylation. This type of modification involves the attachment of an oligosaccharide to the amide nitrogen of an asparagine residue. mdpi.com This occurs within a specific consensus sequence known as a sequon (Asn-X-Ser/Thr, where X can be any amino acid except proline). mdpi.com
Disulfide Bond Formation and Cross-linking
Certain proline-rich proteins in Nicotiana and other plants feature cysteine-rich domains, suggesting the formation of intramolecular or intermolecular disulfide bonds. nih.govpsu.edu These bonds are crucial for stabilizing the protein's tertiary structure and for forming larger protein complexes within the plant cell wall. For instance, a family of Cys-rich extensin-like proteins (CELPs) in tobacco possesses a highly conserved cysteine-rich domain where the positions of the cysteine residues are maintained, implying a common and critical functional role, likely related to structural stabilization through disulfide bridges. nih.govpsu.edu
Furthermore, proline-rich cell wall proteins can undergo oxidative cross-linking in response to stimuli such as wounding or pathogen attack. nih.gov This process, mediated by hydrogen peroxide, results in the rapid insolubilization of the proteins, effectively strengthening the cell wall as a defense mechanism. nih.gov This cross-linking can be initiated within minutes of a stimulus, preceding transcription-dependent defense responses. nih.gov In some novel proline-rich proteins found in Arabidopsis, a cysteine-rich motif (KKPCPP) is present within the PRP-like domain, which may facilitate disulfide bond formation between PRP molecules or with other components of the extracellular matrix. nih.gov
Glycosylphosphatidylinositol (GPI) Anchoring
A significant post-translational modification for a class of Nicotiana alata proline-rich proteins, specifically classical AGPs, is the attachment of a glycosylphosphatidylinositol (GPI) anchor. nih.govnih.gov This modification attaches the C-terminus of the protein to the cell membrane via a glycolipid, playing a key role in cellular localization and function. nih.govnih.govwikipedia.org The core GPI structure consists of a phosphatidylinositol group, a glycan linker containing glucosamine (B1671600) and mannose, and a phosphoethanolamine bridge that covalently links to the protein's C-terminal amino acid. wikipedia.org
Direct evidence for GPI anchoring in Nicotiana alata comes from the characterization of AGPNa1. nih.govnih.gov Analysis revealed that the predicted C-terminal transmembrane helix was absent; instead, the C-terminal amino acid was substituted with ethanolamine, and components of the GPI anchor, including inositol, glucosamine, and mannose, were present. nih.gov The attachment of a GPI anchor occurs in the endoplasmic reticulum after a C-terminal propeptide signal is cleaved from the protein. nih.govwikipedia.org This anchoring mechanism is believed to be a common feature for this class of AGPs, facilitating their transient localization to the plasma membrane before potential release into the extracellular matrix. nih.gov
Table 2: Evidence for GPI Anchoring in Nicotiana alata AGPNa1
| Evidence Type | Finding | Reference |
|---|---|---|
| C-Terminal Analysis | The predicted hydrophobic C-terminal propeptide is cleaved and absent in the mature protein. | nih.gov |
| Chemical Composition | Presence of ethanolamine, inositol, glucosamine, and mannose in the native AGP. | nih.gov |
| Protein Processing | The C-terminal amino acid (Asn87) is substituted with ethanolamine, a key feature of the GPI anchor bridge. | nih.gov |
| Genomic Prediction | The cDNA sequence predicts a C-terminal signal for GPI anchor attachment. | nih.govnih.gov |
Predicted Secondary and Tertiary Structural Conformations
Helical Conformations (e.g., Polyproline II helix)
The high proline content in these proteins strongly favors the adoption of specific helical conformations, most notably the poly-l-proline type II (PPII) helix. nih.gov The PPII helix is a left-handed, extended structure that is a dominant conformation in proteins with repeating proline residues, such as collagen. nih.govresearchgate.net Unlike the α-helix, the PPII helix is relatively open and lacks internal hydrogen bonding. wikipedia.org Its structure is defined by backbone dihedral angles (φ, ψ) of approximately -75° and +150°, respectively. wikipedia.org
The proline-rich domains of Nicotiana proteins, such as the Xaa-Pro repeats in CELPs, are predicted to form these PPII helical structures. nih.gov This conformation is not strictly limited to proline residues but proline has a high propensity to adopt it. nih.govresearchgate.net The PPII helix serves important structural roles and is frequently involved in protein-protein interactions, acting as recognition sites for other proteins. nih.gov The extended and flexible nature of the PPII helix makes it suitable for its role in the dynamic plant cell wall matrix.
Intrinsically Disordered Regions and Flexibility
Proline-rich regions in proteins are often associated with intrinsic disorder. nih.gov These intrinsically disordered regions (IDRs) lack a stable, well-defined three-dimensional structure under native conditions. The presence of proline disrupts the formation of common secondary structures like α-helices and β-sheets, leading to a more flexible and extended conformation. nih.govnih.gov The proline ring itself has a degree of flexibility, existing predominantly in two discrete puckered states (UP and DOWN), and this side-chain flexibility is coupled to the conformation of the protein backbone. nih.gov
The extensive glycosylation of Nicotiana alata PRPs further contributes to their flexible and extended nature. nih.gov The large, hydrophilic arabinogalactan chains are sterically bulky and prevent the protein backbone from folding into a compact globular structure. mdpi.com This results in a molecule that is highly hydrated and occupies a large volume, consistent with the properties of IDRs. This inherent flexibility is likely crucial for the functions of these proteins within the extracellular matrix, allowing them to engage in various interactions and contribute to the plasticity of the cell wall. nih.govnih.gov
Cellular Localization and Trafficking of Nicotiana Alata Proline Rich Proteins
Subcellular Compartmentalization and Secretion Pathways
As secreted glycoproteins, the proline-rich proteins of Nicotiana alata are synthesized and processed through the classical secretory pathway, involving the endoplasmic reticulum and Golgi apparatus, before being transported to the extracellular space.
The journey of a proline-rich protein begins with its synthesis on ribosomes and subsequent entry into the endoplasmic reticulum (ER), a process directed by an N-terminal signal peptide on the nascent polypeptide. unige.chpnas.organnualreviews.org This signal peptide ensures the protein is targeted to the secretory pathway rather than remaining in the cytoplasm. unige.ch Within the ER and continuing into the Golgi apparatus, the protein undergoes extensive post-translational modifications (PTMs) that are crucial for its structure and function. frontiersin.orgnih.gov
Key modifications include:
Proline Hydroxylation: A significant number of proline residues within the protein backbone are hydroxylated by the enzyme prolyl hydroxylase to form hydroxyproline (B1673980) (Hyp). frontiersin.orgnih.govoup.com This hydroxylation is a prerequisite for subsequent O-glycosylation and is believed to occur within the ER. puigdomenech.eunih.gov
Glycosylation: These proteins are heavily glycosylated, which accounts for the substantial difference between their observed molecular weight on SDS-PAGE (ranging from 45 to over 120 kDa) and the much smaller mass predicted from their cDNA sequences (around 28-47 kDa). oup.comnih.govoup.com
N-glycosylation: The proteins can have N-linked glycans attached to specific asparagine residues. oup.comnih.gov
O-glycosylation: The most extensive modification is O-glycosylation, where complex sugar side chains, rich in arabinose and galactose, are attached to the hydroxyl groups of the hydroxyproline residues. puigdomenech.euru.nl This process occurs primarily within the Golgi apparatus. frontiersin.orgnih.govpuigdomenech.eu
These modifications are not static and can result in different "glycoforms" of the same protein, which may have distinct functional roles. researchgate.net
| Modification Step | Location | Description |
| Signal Peptide Cleavage | Endoplasmic Reticulum (ER) | The N-terminal signal peptide that directs the protein into the ER is removed. frontiersin.orgnih.gov |
| Proline Hydroxylation | Endoplasmic Reticulum (ER) | Specific proline residues are converted to hydroxyproline (Hyp), a necessary step for O-glycosylation. frontiersin.orgnih.govnih.gov |
| N-Glycosylation | Endoplasmic Reticulum (ER) | Initial attachment of N-linked sugar chains to specific asparagine residues. oup.comnih.gov |
| O-Glycosylation | Golgi Apparatus | Extensive attachment of sugar side chains to hydroxyproline residues, forming a mature glycoprotein (B1211001). frontiersin.orgpuigdomenech.euru.nl |
Following their synthesis and extensive modification within the ER and Golgi complex, the mature proline-rich glycoproteins are sorted and packaged into secretory vesicles. ru.nl These vesicles bud off from the Golgi apparatus and are directed towards the plasma membrane of the stylar transmitting tissue cells. annualreviews.orgru.nl In a process known as exocytosis, the vesicles fuse with the plasma membrane, releasing their glycoprotein cargo into the apoplast. ru.nl This targeted secretion ensures the proteins accumulate in the intercellular matrix of the transmitting tissue, their primary site of function. nih.govru.nl
Specificity of Localization within Plant Tissues and Cells
The expression and accumulation of Nicotiana alata proline-rich proteins are highly specific, both in terms of the tissues where they are found and their precise location within those tissues. This localization is dynamic, changing in response to developmental stages and environmental triggers like pollination.
The primary site of accumulation for these functional glycoproteins is within the female reproductive organs of the flower.
Pistil Transmitting Tissue: The most well-documented location for proline-rich proteins, such as the TTS (transmitting tissue-specific) proteins, is the extracellular matrix of the stylar transmitting tissue. nih.govoup.comresearchgate.net This matrix fills the intercellular spaces of the transmitting tract, creating the path that pollen tubes must navigate to reach the ovary. nih.govresearchgate.net Immunogold labeling studies have confirmed that glycoproteins like the 120-kDa glycoprotein are evenly distributed throughout this extracellular matrix in unpollinated styles. researchgate.net
Stigma: The stigma, the receptive tip of the pistil, also contains these proteins. They are major components of the stigmatic exudate, the sticky surface layer that captures pollen grains. ru.nlnih.gov Their presence here is vital for the initial stages of pollen adhesion and hydration.
Pollen: Proline-rich proteins are synthesized and secreted by the pistil's sporophytic tissues, not by the male gametophyte (pollen). However, a fascinating aspect of their localization is their uptake by growing pollen tubes. After pollination, stylar glycoproteins like the 120-kDa protein are not only found concentrated in the matrix adjacent to the pollen tube but are also translocated into the pollen tube itself, appearing in both the cytoplasm and the newly synthesized pollen tube wall. oup.comresearchgate.net
The localization and abundance of proline-rich proteins are not static but change dramatically during flower development and in direct response to pollination.
Developmental Regulation: The expression of genes encoding these proteins is tightly regulated during the maturation of the flower. Levels of both the mRNA and the corresponding proteins are low in young floral buds but increase significantly as the pistil elongates. nih.govresearchgate.net Accumulation reaches a maximum as the flower approaches anthesis (the point of being fully open and functional) and then progresses from the apical (stigma) end of the style down towards the basal end. nih.gov
Pollination-Induced Changes: Pollination is the key environmental cue that triggers a dynamic shift in the localization and state of these proteins.
Upon pollination, the high levels of these proteins are maintained for several days to support the growth of the pollen tubes through the style. nih.gov
A significant translocation event occurs where the glycoproteins move from the transmitting tissue's extracellular matrix into or onto the growing pollen tube. researchgate.net
The specific destination within the pollen tube can differ between proteins. For example, the 120-kDa glycoprotein from N. alata enters the pollen tube cytoplasm, whereas related proteins in tobacco are incorporated into the callosic pollen tube wall. oup.comresearchgate.net
Pollination can also stimulate an increase in the accumulation of these proteins in immature styles and lead to the appearance of underglycosylated forms, suggesting a rapid mobilization of the system to support fertilization. nih.gov
| Protein/Tissue | Localization in Unpollinated Pistil | Localization in Pollinated Pistil | Developmental Regulation |
| TTS Proteins | Extracellular matrix of transmitting tissue. nih.gov | Extracellular matrix and translocated to pollen tube wall. oup.com | Levels increase with flower maturation, peaking at anthesis. nih.gov |
| 120-kDa Glycoprotein | Extracellular matrix of transmitting tissue. researchgate.net | Concentrated near pollen tubes; translocated into pollen tube cytoplasm and wall. researchgate.net | Style-specific accumulation. researchgate.net |
| Stigmatic Proteins | Component of the stigmatic exudate. ru.nlnih.gov | Interacts with captured pollen grains. | Expression is specific to the stigma and style. nih.gov |
Compound and Protein List
| Name | Type |
| Proline-rich protein (PRP) | Protein |
| Hydroxyproline-rich glycoprotein (HRGP) | Protein |
| Transmitting tissue-specific (TTS) protein | Protein |
| 120-kDa glycoprotein | Protein |
| Galactose-rich style glycoprotein (GaRSGP) | Protein |
| NaPRP4 | Gene/Protein |
| Arabinogalactan (B145846) protein (AGP) | Protein |
| Class III pistil-specific extensin-like protein (PELPIII) | Protein |
| Cys-rich extensin-like protein (CELP) | Protein |
| Proline | Amino Acid |
| Hydroxyproline | Amino Acid |
| Asparagine | Amino Acid |
| Galactose | Monosaccharide |
| Arabinose | Monosaccharide |
| Callose | Polysaccharide |
Physiological and Developmental Roles of Nicotiana Alata Proline Rich Proteins
Contributions to Plant Growth and Development
Organogenesis and Tissue Differentiation
Proline-rich proteins (PRPs) in Nicotiana alata and related species are integral to the development and differentiation of various tissues, particularly within the reproductive organs. nih.gov These proteins are a major component of the plant cell wall and are involved in determining cell-type-specific wall structures during plant development. nih.gov Their expression is often temporally and spatially regulated, highlighting their specific roles in organogenesis. nih.gov
In Nicotiana, a notable class of PRPs are the transmitting tissue-specific (TTS) proteins, which are found in the pistil. nih.govcapes.gov.br The pistil is a highly specialized organ responsible for pollination and fertilization, and its transmitting tissue provides the pathway for pollen tube growth towards the ovules. capes.gov.br The accumulation of TTS proteins is developmentally regulated, increasing as the flower matures and reaching maximal levels around anthesis, the period of flower opening. nih.gov This accumulation begins at the stigmatic end of the style and progresses towards the base as the pistil matures. nih.gov The presence and regulation of these proteins strongly suggest they have a functional role in pollination and the structural integrity of the style. nih.govcapes.gov.br For instance, the galactose-rich style glycoprotein (B1211001) (GaRSGP), encoded by the NaPRP4 gene in Nicotiana alata, is a key hydroxyproline-rich glycoprotein (HRGP) found in the stylar transmitting tract. ru.nl
Research using antibodies has shown that certain PRPs accumulate in specific cell types, such as protoxylem cells and phloem fibers, indicating their importance in maintaining the structural integrity of mature vascular tissues. nih.gov Furthermore, arabinogalactan-proteins (AGPs), another class of hydroxyproline-rich glycoproteins, are implicated in various developmental processes including cell division, growth, differentiation, and programmed cell death. nih.govethernet.edu.et In Nicotiana alata, a 120-kDa style-specific HRGP exhibits characteristics of both extensins and AGPs and is a major component of the extracellular matrix of the transmitting tissue. annualreviews.org
The table below summarizes key proline-rich and related proteins in Nicotiana alata and their roles in tissue development.
| Protein/Gene Name | Organism | Location/Tissue | Developmental Role | Reference(s) |
| TTS Proteins | Nicotiana tabacum, Nicotiana alata | Stylar Transmitting Tissue | Pistil development, pollen tube guidance, structural integrity of the style. nih.govcapes.gov.br | nih.govcapes.gov.br |
| GaRSGP (NaPRP4) | Nicotiana alata | Stylar Transmitting Tract | Component of the transmitting tract, involved in reproductive processes. ru.nl | ru.nl |
| 120-kDa HRGP | Nicotiana alata | Stylar Transmitting Tissue | Structural component of the extracellular matrix. annualreviews.org | annualreviews.org |
| CELP Proteins | Nicotiana spp. | Vascular and epidermal tissues of floral organs | Potential role in pollination and fertilization. psu.edu | psu.edu |
Involvement in Plant Stress Responses and Abiotic/Biotic Interactions
Proline-rich proteins are crucial components of the plant's response to both abiotic (environmental) and biotic (pathogen-related) stresses. nih.gov They contribute to the structural reinforcement of the cell wall and are involved in signaling pathways that activate defense mechanisms. nih.govnih.gov
The accumulation of proline is a well-documented response of plants to various abiotic stresses, including drought, salinity, and cold. nih.gov Proline itself acts as a beneficial solute, but proline-rich proteins also play a significant role in stress tolerance. nih.govscispace.com The expression of genes encoding PRPs can be induced by stresses such as high salinity and cold temperatures. icm.edu.plgoogle.com For example, overexpression of a rice proline-rich protein has been shown to confer cold tolerance. scispace.com
While direct studies on Nicotiana alata PRPs in abiotic stress are specific, research on related proteins and other species provides strong correlational evidence. For example, defensins, a family of cysteine-rich proteins that can be considered related to certain PRPs, are involved in abiotic stress responses. nih.gov The Nicotiana defensins, NeThio1 and NeThio2, were induced by NaCl-induced salinity stress. nih.gov Similarly, overexpression of a chickpea defensin (B1577277) gene in Arabidopsis conferred tolerance to water-deficit stress. nih.gov This suggests that proline-rich and cysteine-rich proteins in Nicotiana alata likely contribute to a broad-spectrum tolerance to environmental challenges.
Proline-rich proteins are key players in the plant's innate immune system, acting as a physical barrier and participating in defense signaling. nih.govru.nl The pistil, being a nutrient-rich organ vital for reproduction, is particularly well-defended, often expressing defense-related genes constitutively. nih.gov
Several PRPs and related glycoproteins in Nicotiana and other Solanaceous species are implicated in defense. ru.nl The synthesis of extensins, a type of HRGP, can be induced by fungal attack. ru.nl A proposed defense mechanism involves the creation of an impenetrable cell wall barrier through a highly cross-linked network of these proteins. ru.nl Some PRPs from other plants have been reported to exhibit chitin-binding activities, allowing them to bind directly to the hyphae of pathogenic fungi. ru.nl
In Nicotiana alata, a specific plant defensin known as NaD1 has demonstrated strong antifungal activity against various filamentous fungi, including the significant pathogen Fusarium oxysporum. nih.govmdpi.com Transgenic expression of NaD1 in cotton conferred significant resistance to Verticillium dahliae, another fungal pathogen. mdpi.com
A rapid defense response in plants involves the oxidative cross-linking of PRPs in the cell wall upon pathogen infection or elicitor treatment. nih.govnih.govutexas.edu This process strengthens the cell wall, making it more resistant to pathogen ingress. ru.nlutexas.edu Hybrid proline-rich proteins (HyPRPs), which contain a proline-rich region, are also known to have broad and distinct roles in plant immunity. nih.govresearchgate.net Furthermore, the expression of pathogenesis-related (PR) proteins, such as chitinases (PR-3 family), can be upregulated by various defense signals, and these PR proteins contribute to enhanced resistance against pathogens like Ralstonia solanacearum in tobacco. frontiersin.org
The plant cell wall is the first line of defense against physical damage, and proline-rich proteins are centrally involved in the wound healing process. nih.gov The expression of PRP genes is often induced rapidly in response to physical damage. nih.govru.nl This induction leads to the accumulation of PRPs at the wound site, where they contribute to the repair and reinforcement of the cell wall structure. nih.govru.nl
A key mechanism in wound healing is the oxidative cross-linking of cell wall proteins. nih.govutexas.edu Upon wounding, an oxidative burst can trigger the formation of intermolecular cross-links between tyrosine residues within PRP and extensin molecules. nih.govutexas.edu This process effectively insolubilizes these structural proteins within the cell wall, creating a robust, cross-linked network that helps to seal the wound and prevent further damage or pathogen entry. ru.nlutexas.edu This rapid fortification of the cell wall is a crucial and immediate defense response. nih.gov
Mechanistic Insights into Nicotiana Alata Proline Rich Protein Function
Role as Structural Components of the Cell Wall
As fundamental constituents of the plant cell wall, PRPs in Nicotiana alata are part of a larger family of structural proteins that create a complex and dynamic extracellular matrix. nih.gov These proteins are crucial for maintaining the integrity and functionality of the cell wall throughout the plant's life cycle. nih.gov The expression of genes encoding for these proteins, such as the NaPRP4 gene in the transmitting tract of the style, highlights their specialized roles in specific tissues and developmental processes. nih.gov
Proline-rich proteins are key contributors to the structural integrity and mechanical strength of the plant cell wall. The unique cyclic structure of proline imparts exceptional conformational rigidity to the protein backbone, which is a critical attribute for their structural function. nih.gov In Nicotiana species, extensin-like proteins, a class of hydroxyproline-rich glycoproteins closely related to PRPs, are known to form cross-linked networks within the cell wall. nih.govnih.gov This cross-linking, often involving the formation of covalent bonds, creates a robust framework that provides tensile strength and helps the cell withstand internal turgor pressure. While the precise mechanisms of PRP insolubilization and cross-linking are still under investigation, it is believed to involve enzymatic processes within the cell wall that "lock" these proteins into the matrix, thereby reinforcing its structure. nih.gov The accumulation of these proteins in specific load-bearing tissues further underscores their importance in maintaining the mechanical stability of the plant.
The regulation of cell wall porosity and permeability by proline-rich proteins in Nicotiana alata is an area that requires further specific investigation. While the dense network formed by structural proteins and polysaccharides inherently influences the size exclusion limit of the cell wall, the direct role of N. alata PRPs in actively modulating porosity has not been extensively detailed. The composition of the cell wall, including its protein and polysaccharide components, dictates the passage of water, ions, and signaling molecules. The interaction of PRPs with pectic polysaccharides could theoretically influence the hydration state and pore size of the pectin (B1162225) gel matrix, but more direct evidence is needed to fully elucidate this function for N. alata PRPs.
Proline-rich proteins are intricately woven into the polysaccharide matrix of the cell wall, engaging in both covalent and non-covalent interactions that are fundamental to the wall's architecture. The cell walls of Nicotiana alata pollen tubes, for instance, are composed of polysaccharides such as a (1→3)-β-D-glucan (callose) and an arabinan, alongside uronic acids which are characteristic of pectins. nih.gov PRPs, particularly those with a high isoelectric point, are predicted to interact electrostatically with the acidic pectin network. nih.gov
Research has revealed the existence of complex proteoglycans where arabinogalactan (B145846) proteins (AGPs), another class of proline/hydroxyproline-rich proteins, are covalently linked to both pectin and hemicelluloses like arabinoxylan. nih.gov This indicates the formation of an integrated protein-polysaccharide network rather than separate, independent networks. nih.gov Furthermore, a specific class of PRPs known as LEUCINE-RICH REPEAT EXTENSINs (LRXs) have been shown to interact with pectic polysaccharides. frontiersin.orgresearchgate.net This interaction is crucial for the proper function of the cell wall and is involved in signaling pathways that monitor cell wall integrity. researchgate.net The ability of PRPs to be cross-linked can also involve protein-carbohydrate linkages, further solidifying the connection between the protein and polysaccharide components of the cell wall. nih.gov
Table 1: Polysaccharide and Protein Composition of Nicotiana alata Pollen Tube Cell Walls
| Component | Predominant Monosaccharides/Features | Percentage of Cell Wall | Citation |
|---|---|---|---|
| Polysaccharides | Glucose, Arabinose | Not specified | nih.gov |
| (1→3)-β-D-glucan (Callose) | Major component | nih.gov | |
| Arabinan | Major component | nih.gov | |
| Cellulose | Minor component | nih.gov | |
| Uronic Acids (Pectin) | 2.8% | nih.gov |
| Protein | Contains Hydroxyproline (B1673980) (2.4%) | 1.5% | nih.gov |
Signaling Functions and Receptor Interactions
Beyond their structural roles, proline-rich proteins in Nicotiana are critical mediators of cell signaling, acting as key components in the communication between the extracellular matrix and the cell interior. They participate in complex signaling networks that regulate essential processes like cell growth and integrity. nih.govnih.gov
A pivotal signaling pathway involving PRPs is mediated by the RAPID ALKALINIZATION FACTOR (RALF) peptides, cell wall-anchored LEUCINE-RICH REPEAT EXTENSINs (LRXs), and the plasma membrane-bound receptor-like kinase FERONIA (FER). frontiersin.orgnih.gov LRXs are a subclass of PRPs that contain an N-terminal leucine-rich repeat (LRR) domain for ligand binding and a C-terminal extensin domain that anchors the protein in the cell wall. frontiersin.orgnih.gov
In this pathway, secreted RALF peptides act as ligands that can bind to the LRR domain of LRX proteins within the cell wall. researchgate.netnih.gov This interaction is crucial for regulating processes like pollen tube growth. nih.gov The RALF ligand can also be perceived at the plasma membrane by a complex formed between FER and co-receptors like LORELEI-LIKE-GPI-ANCHORED PROTEINS (LLGs). frontiersin.orgnih.gov The binding of RALF to LRX in the cell wall and to the FER complex at the plasma membrane appears to be part of a sophisticated mechanism to monitor and maintain cell wall homeostasis. researchgate.netnih.gov Recent findings suggest that demethylesterified pectin can facilitate the formation of pectin-RALF-LRX condensates, which are critical for activating the signaling pathway. frontiersin.org Experiments involving co-immunoprecipitation in tobacco have confirmed the physical interaction between mutant forms of LRX and RALF proteins, highlighting the specificity of this binding. nih.gov
The activation of the RALF-LRX-FER signaling pathway triggers a cascade of intracellular responses. The initial perception of the RALF signal at the cell surface leads to rapid changes, such as the alkalinization of the apoplast due to H+ influx. nih.govresearchgate.net This is followed by the activation of downstream signaling components, including mitogen-activated protein kinase (MAPK) cascades. nih.gov
The FER kinase domain, upon activation, phosphorylates cytoplasmic targets to relay the signal. nih.gov One such target is the cytoplasmic nuclear shuttle protein EBP1, whose phosphorylation by FER leads to its accumulation in the nucleus and subsequent changes in gene expression, creating a feedback loop to regulate cell growth. nih.gov Furthermore, the RALF signaling pathway has been shown to be upstream of cytosolic Ca2+ signaling in pollen tubes, indicating that it modulates intracellular calcium gradients, which are critical for processes like tip growth. researchgate.net This intricate signaling network allows the cell to perceive signals from the cell wall and translate them into profound physiological changes, coordinating growth, development, and responses to the environment. nih.govnih.govbiorxiv.org
Table 2: Key Proteins in the RALF-LRX-FER Signaling Pathway
| Protein Component | Type | Location | Function | Citations |
|---|---|---|---|---|
| RALF (RAPID ALKALINIZATION FACTOR) | Peptide Ligand | Apoplast / Extracellular Matrix | Binds to LRX and the FER/LLG complex to initiate signaling. | frontiersin.orgnih.govnih.gov |
| LRX (LEUCINE-RICH REPEAT EXTENSIN) | Proline-Rich Protein | Cell Wall | Acts as a cell wall-anchored receptor/scaffold that binds RALF peptides and interacts with pectin. | frontiersin.orgresearchgate.netnih.gov |
| FER (FERONIA) | Receptor-Like Kinase | Plasma Membrane | Transmembrane receptor that perceives the RALF signal and transduces it into the cell via its kinase activity. | frontiersin.orgresearchgate.netnih.gov |
| LLG (LORELEI-LIKE-GPI-ANCHORED PROTEIN) | GPI-Anchored Protein | Plasma Membrane | Co-receptor that forms a complex with FER to bind RALF peptides. | frontiersin.orgnih.govnih.gov |
| EBP1 (EIN2 BINDING PROTEIN 1) | Cytoplasmic/Nuclear Protein | Cytoplasm, Nucleus | A downstream target of FER kinase; its phosphorylation and nuclear accumulation modulate gene expression. | nih.gov |
Comparative and Evolutionary Analysis of Plant Proline Rich Proteins
Phylogenetic Relationships of NaPRPs with Other Plant Species
Proline-rich proteins from Nicotiana alata (NaPRPs) are members of the larger hydroxyproline-rich glycoprotein (B1211001) (HRGP) superfamily, which is widespread in higher plants. Phylogenetic analyses show that these proteins share common ancestry with PRPs from a diverse range of plant species, yet also exhibit lineage-specific traits.
A notable example is the NaPRP4 protein from Nicotiana alata, which was isolated from stylar tissue and shows a distinct structure with a highly proline-rich N-terminal domain and a C-terminal domain containing six conserved cysteine residues. nih.gov This structure places it within a broad class of PRPs that often feature modular domains. Comparative sequence analyses have revealed that certain PRPs in the model plant Arabidopsis thaliana share significant identity with proteins in Nicotiana alata, suggesting a conserved evolutionary origin. For instance, Arabidopsis AtPRP1 and AtPRP3 share 42% identity with a predicted extensin-like protein in Nicotiana alata.
A protein from Nicotiana attenuata (coyote tobacco), a close relative of N. alata, is classified in the UniProt database as belonging to the "Pollen Ole e 1" family, which includes proteins involved in pollen development and stress response, further linking Nicotiana PRPs to conserved functional families across the plant kingdom. uniprot.org
Table 1: Phylogenetic and Homology Data for Nicotiana and Related Proline-Rich Proteins
| Protein/Gene | Source Organism | Related To | Relationship/Finding | Reference |
|---|---|---|---|---|
| NaPRP4 | Nicotiana alata | General PRPs | A novel PRP with a proline-rich N-terminus and a cysteine-rich C-terminus, specifically expressed in stylar tissue. | nih.gov |
| Extensin-like protein | Nicotiana alata | Arabidopsis thaliana AtPRP1/AtPRP3 | Shares 42% sequence identity, indicating a common ancestor for this PRP subclass. | |
| HyPRPs | Seed Plants (general) | - | Phylogenetic analysis shows this family is unique to seed plants and has diversified rapidly. | nih.gov |
| PRP4_1 | Nicotiana attenuata | Pollen Ole e 1 family | Classified within a conserved family of proteins related to pollen function and stress response. | uniprot.org |
| CELP family | Nicotiana tabacum | Solanaceous lectins | Shares structural similarities (Pro-rich and Cys-rich domains), suggesting potential common ancestry or convergent evolution. | nih.gov |
Conservation and Divergence of Gene Families Across Plant Lineages (e.g., extensins, AGPs, PRPs)
The HRGP superfamily is a cornerstone of the plant cell wall and includes three major subfamilies: the highly glycosylated arabinogalactan (B145846) proteins (AGPs), the moderately glycosylated extensins (EXTs), and the lightly glycosylated proline-rich proteins (PRPs). nih.gov While united by proline-rich backbones, these families exhibit significant conservation and divergence in their structure and evolutionary history.
Conservation: A key conserved feature across many PRP-related families is the modular protein architecture. For example, HyPRPs consistently possess a hydrophobic C-terminal domain with a specific arrangement of eight cysteine residues (the 8CM domain). nih.gov This 8CM domain is also found in other protein families like lipid transfer proteins (LTPs), though phylogenetic analysis confirms that HyPRPs and LTPs belong to separate evolutionary branches. nih.gov Similarly, the PAC (Proline-rich, Arabinogalactan proteins, Conserved Cysteines) domain is another conserved module found associated with proline-rich sequences across the green lineage, from early-diverging bryophytes to flowering plants. mdpi.com The presence of repeating amino acid motifs, such as Ser-Pro(4) in extensins and various Lys-Pro-Pro or Pro-Thr repeats in PRPs, is a defining, conserved characteristic of the superfamily. nih.govfrontiersin.org
Divergence: Despite these conserved elements, the HRGP superfamily is marked by profound divergence. The most variable feature is the proline-rich region itself. In HyPRPs, the N-terminal proline-rich domains vary dramatically in length and amino acid composition between different proteins, even within the same plant. nih.govnih.gov This variability is thought to arise from deletions and duplications within the coding regions of the genes. nih.gov
The complexity and number of these gene families have expanded throughout plant evolution. For instance, the PAC domain protein family shows a steady increase in number and complexity from bryophytes to angiosperms, with domains becoming associated with new partners like extensin motifs, suggesting neo-functionalization. mdpi.com Similarly, while the core components of families like extensins are conserved, analysis of closely related Arabidopsis species shows variation in the exact number of members in each subclass. uchicago.edu This indicates that even after speciation, these gene families continue to evolve. Different subfamilies also show distinct evolutionary paths in major plant lineages; for example, the diversity of C-type HyPRPs is concentrated within that group in gymnosperms, whereas angiosperms have only a few conserved C-type members but show a major diversification in other HyPRP branches. nih.gov
Table 2: Comparison of Conserved and Diverged Features in HRGP Families
| Protein Family | Conserved Features | Diverged Features | Reference |
|---|---|---|---|
| Extensins (EXTs) | - Ser-Hyp(4) repeating motifs
| - Number and type of repeating motifs
| nih.govfrontiersin.orguchicago.edu |
| Arabinogalactan Proteins (AGPs) | - Highly glycosylated
| - Extreme diversity in carbohydrate structures
| nih.govnih.gov |
| Proline-Rich Proteins (PRPs) / Hybrid PRPs (HyPRPs) | - Proline-rich repeating motifs (e.g., KPP)
| - High variability in length and sequence of N-terminal Pro-rich domain
| nih.govnih.govnih.gov |
Evolutionary Pressures Shaping PRP Diversity and Function
The dynamic evolution and remarkable diversity of proline-rich protein families are driven by a combination of genomic mechanisms and selective pressures tied to plant development and adaptation.
A primary engine of PRP evolution is gene duplication . cabidigitallibrary.orgnih.gov Analyses of PRP gene families in various plants reveal that they are often large, with many members arising from tandem and whole-genome duplication events. nih.govnih.gov Following duplication, these new gene copies can undergo functional divergence. This can result in subfunctionalization , where the duplicated genes partition the ancestral functions between them (e.g., expression in different tissues), or neofunctionalization , where one copy acquires a novel function. The highly variable and often specialized expression patterns of PRP genes are strong evidence of this process. nih.gov For example, the restriction of N. alata NaPRP4 expression to the transmitting tract of the style points to a specialized role in reproduction. nih.gov In another case, two closely related HyPRP genes in tomato and potato exhibit entirely different expression profiles, with one expressed in fruit and the other in roots. nih.gov
A major selective pressure is the need for adaptation to environmental stress . The plant cell wall is the first line of defense against both biotic and abiotic stresses, and its composition must be plastic and adaptable. cnrs.frnih.govmdpi.com Numerous studies have implicated PRPs and related proteins in stress responses. For example, the expression of many PRP genes in Sorghum bicolor is significantly altered by drought, salinity, heat, and cold stress. frontiersin.org The accumulation of proline, the key component of these proteins, is itself a well-known response to stress. mdpi.com The ability to rapidly modify the cell wall architecture via changes in structural proteins like PRPs provides a crucial adaptive advantage, allowing plants to reinforce the wall, manage water loss, and respond to pathogen attacks. researchgate.net
Finally, the evolution of PRPs is shaped by their diverse roles in plant growth and development . These proteins are integral to processes such as cell wall formation, cell differentiation, and signaling. frontiersin.org The association of PRP domains with other functional modules, such as kinase domains in PERKs or fasciclin domains in FLAs, has created chimeric proteins with novel roles in signaling and cell adhesion, respectively. uchicago.edunih.gov This modular evolution allows for the fine-tuning of cell wall properties required for specific developmental events, from root hair elongation to floral organogenesis. frontiersin.org
Table 3: Evolutionary Pressures and Their Consequences on PRP Families
| Evolutionary Pressure/Mechanism | Observed Consequence | Example | Reference |
|---|---|---|---|
| Gene Duplication (Tandem and Segmental) | - Expansion of PRP gene families
| Large families of HyPRPs in angiosperms arose from multiple gene duplications. | nih.govnih.govnih.gov |
| Functional Divergence (Sub/Neofunctionalization) | - Development of tissue-specific expression patterns
| NaPRP4 is specific to stylar tissue; related tomato/potato PRPs have fruit vs. root expression. | nih.govnih.govbiorxiv.org |
| Abiotic/Biotic Stress Adaptation | - Upregulation or modification of PRP expression under stress
| Sorghum PRP genes are induced by salt, drought, and temperature stress. | nih.govfrontiersin.orgmdpi.com |
| Developmental Requirements | - Evolution of specialized PRPs for specific developmental stages
| PERKs (PRP + Kinase) are involved in signaling; FLAs (AGP + Fasciclin) in cell adhesion. | uchicago.edunih.govfrontiersin.org |
Advanced Methodologies in Nicotiana Alata Proline Rich Protein Research
Omics Approaches for Gene and Protein Discovery and Characterization
Omics technologies provide a global perspective on the molecular landscape of an organism, enabling the large-scale study of genes (genomics), transcripts (transcriptomics), proteins (proteomics), and their interactions (interactomics). mdpi.com These approaches have been pivotal in identifying and characterizing novel PRPs in Nicotiana species. mdpi.comnih.gov
Transcriptomics focuses on the complete set of RNA transcripts produced by an organism under specific conditions. Techniques like RNA sequencing (RNA-Seq) have revolutionized the discovery and expression profiling of genes. In the context of Nicotiana alata, transcriptomic studies are crucial for identifying PRP genes and understanding their expression patterns. For instance, the creation of a stylar cDNA library led to the isolation of clones for a novel proline-rich protein, NaPRP4, and revealed its style-specific expression. nih.gov
Modern RNA-Seq analyses on related Nicotiana species, such as N. tabacum, have demonstrated the power of this technique to reveal thousands of differentially expressed genes in response to various stimuli or in different tissues. nih.gov Applying RNA-Seq to N. alata pistils at different developmental stages or before and after pollination would provide a comprehensive catalog of PRP genes and quantify their expression levels, offering clues to their roles in reproductive processes.
Table 1: Application of Transcriptomics in Nicotiana PRP Research
| Transcriptomic Technique | Application | Potential Findings for N. alata PRPs |
| cDNA Library Screening | Initial gene discovery from specific tissues. | Identification of novel PRP genes like NaPRP4 expressed in the style. nih.gov |
| RNA-Seq | High-throughput sequencing of all RNA transcripts in a sample. | Comprehensive profiling of all PRP gene family members; identification of differentially expressed PRPs during flower development and pollination; discovery of alternative splicing variants. nih.gov |
| Quantitative RT-PCR (qRT-PCR) | Validation of gene expression levels identified by sequencing. | Precise measurement of the expression changes of specific PRP genes in response to various biological cues. nih.gov |
Proteomics involves the large-scale study of proteins, particularly their structures and functions. Mass spectrometry (MS) is a cornerstone of modern proteomics, used to identify and quantify proteins within complex biological samples. nih.govnih.gov In Nicotiana, proteomic analyses have been successfully used to identify proteins in nectar and to study responses to environmental stress. nih.govnih.gov For example, nectarins from Nicotiana tabacum were identified using two-dimensional gel electrophoresis followed by mass spectrometry. nih.gov
Given that many PRPs in N. alata are secreted, glycosylated proteins found in the stylar transmitting tissue, proteomic approaches are essential for their direct identification and characterization. nih.gov MS can confirm the protein products of PRP genes identified through transcriptomics and analyze post-translational modifications like glycosylation, which is known to be extensive on these proteins and crucial for their function. nih.gov
Table 2: Proteomic Methodologies for N. alata PRP Analysis
| Proteomic Technique | Purpose | Relevance to N. alata PRPs |
| 2D Gel Electrophoresis | Separates proteins based on isoelectric point and molecular weight. | Visualization of PRP isoforms and post-translationally modified variants from stylar extracts. nih.gov |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Identifies proteins by analyzing the mass-to-charge ratio of their peptide fragments. | Unambiguous identification of specific PRPs in complex mixtures; confirmation of gene models from transcriptomic data. nih.govnih.gov |
| Glycoprotein (B1211001) Analysis Kits | Enriches for glycosylated proteins before MS analysis. | Specific isolation of glycosylated PRPs, facilitating their identification and the characterization of their glycan structures. nih.gov |
Interactomics aims to map the complex network of interactions between proteins and other molecules within a cell. harvard.edu Understanding these interactions is key to elucidating the biological function of a protein. The Yeast Two-Hybrid (Y2H) system is a powerful genetic method for discovering binary protein-protein interactions (PPIs) in vivo. nih.govnih.gov It relies on the principle that a transcription factor can be split into a DNA-binding domain (DBD) and an activation domain (AD), with function restored only when the two domains are brought together by an interaction between two proteins fused to them. nih.govresearchgate.net
While specific Y2H screens for N. alata PRPs have not been widely published, this methodology is the logical next step for functional characterization. By using an N. alata PRP as "bait" to screen a "prey" library made from stylar tissue cDNA, researchers could identify interacting partners involved in signaling, structural organization, or pollen tube guidance.
Table 3: Interactomics Using the Yeast Two-Hybrid (Y2H) System
| Y2H Component | Description | Role in Studying N. alata PRPs |
| Bait | The protein of interest (e.g., NaPRP4) fused to a DNA-binding domain (DBD). | The starting point of the screen to find its binding partners. |
| Prey | A library of potential interacting proteins from a specific tissue (e.g., N. alata style) fused to an activation domain (AD). | The pool of proteins tested for interaction with the bait. |
| Reporter Gene | A gene (e.g., for nutrient synthesis or color change) that is only expressed when the bait and prey interact. | Provides a selectable or colorimetric signal indicating a positive interaction. researchgate.net |
| Outcome | Identification of direct physical interactions between the PRP and other proteins. | Reveals potential functional complexes and pathways the PRP is involved in. nih.gov |
Genetic Manipulation and Functional Genomics
Functional genomics utilizes tools of genetic manipulation to understand the function of genes and proteins in the context of the whole organism. By altering the expression of a specific gene—either by removing its function or by increasing it—researchers can observe the resulting phenotypic changes to infer the gene's role.
Disrupting or reducing the expression of a gene is a direct way to investigate its necessity for a particular biological process.
CRISPR/Cas9: This revolutionary genome-editing tool allows for precise, targeted mutations to knockout a gene. A landmark 2024 study successfully established an efficient CRISPR/Cas9 system in Nicotiana alata. nih.govfrontiersin.org The researchers demonstrated its efficacy by targeting the phytoene (B131915) desaturase (NalaPDS) gene, resulting in an easily observable albino phenotype, and by knocking out S-RNase genes to overcome self-incompatibility. nih.govfrontiersin.org This breakthrough provides a powerful and precise tool to systematically knock out specific N. alata PRP genes to directly assess their impact on plant development, reproduction, and defense. frontiersin.org
RNA interference (RNAi) and Antisense RNA: These techniques reduce gene expression by targeting the messenger RNA (mRNA) for degradation or by blocking its translation. RNAi has been widely used in other Nicotiana species to silence genes and study the resulting phenotypes, providing an alternative method for functional analysis of PRPs. researchgate.net
Table 4: Findings from CRISPR/Cas9 Gene Editing in Nicotiana alata
| Target Gene | Editing Strategy | Outcome | Significance |
| NalaPDS | Single gene knockout | Albino seedlings | Visual confirmation of high-efficiency genome editing (>50%). nih.gov |
| S-RNase | Simultaneous knockout of multiple allelic genes | Generation of self-compatible lines | Demonstrates the system's ability to target multiple genes and alter a key reproductive trait. nih.gov |
In contrast to knocking out a gene, overexpression strategies involve inserting additional copies of a gene or placing it under the control of a strong, constitutive promoter to increase its expression level. Observing the effects of elevated protein levels can reveal its function. researchgate.net For example, transient overexpression of defense-related genes in Nicotiana benthamiana has been used to study their role in pathogen resistance. mdpi.com
This approach could be applied to N. alata PRPs. For instance, overexpressing a stylar PRP throughout the plant could lead to observable changes in cell wall structure, development, or defense responses. Alternatively, expressing it in a different tissue could reveal new functions. Such experiments provide complementary information to gene knockout studies, helping to build a comprehensive picture of PRP function.
Advanced Imaging Techniques for Subcellular Localization
Pinpointing the precise location of proline-rich proteins within the cell is crucial for understanding their function. Advanced imaging techniques provide the high resolution necessary to visualize these proteins in situ.
Confocal Microscopy and Immunofluorescence
Confocal laser scanning microscopy (CLSM) offers significant advantages over conventional fluorescence microscopy, including the ability to control depth of field, eliminate out-of-focus glare, and collect serial optical sections from thick specimens.
Immunofluorescence: This technique uses antibodies that specifically bind to the proline-rich protein of interest. These primary antibodies are then detected by secondary antibodies conjugated to a fluorescent dye (fluorophore). When viewed with a confocal microscope, the fluorescent signal reveals the protein's location. This method has been used to show that certain PRPs are components of the extracellular matrix of the transmitting tissue in the style of Nicotiana alata. nih.gov For example, immunofluorescence detection using AGP-specific monoclonal antibodies has been applied to various plant tissues to visualize the distribution of these glycoproteins in structures like root hairs and pollen tubes. nih.gov
Co-localization Studies: By using GFP-tagged PRPs in conjunction with fluorescent markers for specific organelles (e.g., a Golgi marker like sialyltransferase-GFP or an ER marker like HDEL-GFP), researchers can determine if the PRP colocalizes with these compartments. nih.gov Such studies have shown that some AGPs are localized to the Golgi apparatus and the endoplasmic reticulum, indicating their path through the secretory system. nih.gov
Electron Microscopy for Ultrastructural Analysis
Transmission Electron Microscopy (TEM) provides unparalleled resolution for examining the fine details of cell structure.
Immunogold Labeling: In this variation of TEM, the secondary antibody is conjugated to a colloidal gold particle instead of a fluorophore. These electron-dense gold particles can be visualized as black dots in the electron micrograph, pinpointing the location of the target protein with high precision. Immunogold labeling has been used to localize PRPs and related proteins to the cell wall and plasma membrane interface. annualreviews.orgnih.govresearchgate.net For example, analysis of extensin-like proteins in Chlamydomonas revealed a structure with a terminal knob and a rod-like domain, a level of detail achievable with electron microscopy. annualreviews.org In tobacco, immunogold localization has been employed to study extensins during embryo development, revealing their distribution within the cell walls. nih.gov
| Technique | Probe | Resolution | Key Finding for N. alata PRPs and related proteins |
| Confocal Microscopy | Fluorescently-labeled antibodies, GFP fusions | High (Optical Sections) | Localization in the Golgi, ER, and cell wall; co-localization with organelle markers. nih.gov |
| Immunogold EM | Gold-labeled antibodies | Ultrastructural (Sub-organellar) | Precise localization at the plasma membrane/cell wall interface and within the cell wall matrix. annualreviews.orgnih.govresearchgate.net |
Biophysical Characterization Techniques for Structure-Function Relationships
Understanding the three-dimensional structure of proline-rich proteins is essential for deciphering their biological functions. Biophysical techniques provide insights into both the secondary and tertiary structures of these molecules.
Circular Dichroism for Secondary Structure Analysis
Circular Dichroism (CD) spectroscopy is a powerful technique for rapidly assessing the secondary structure content of proteins in solution. The method measures the differential absorption of left- and right-circularly polarized light by chiral molecules, such as proteins.
The characteristic CD spectra for different secondary structures (α-helix, β-sheet, random coil) allow for the estimation of their relative proportions in a protein. For defensins from Nicotiana alata, a class of cysteine-rich proteins, CD analysis has been crucial. nih.govresearchgate.net Studies have confirmed that these proteins possess a conserved structure composed of both α-helical and β-sheet elements. nih.govresearchgate.net For example, CD spectra of recombinant NaD1 and NaD2 defensins were shown to be identical to those of the natural proteins purified from the plant, indicating correct folding and the presence of these secondary structural elements. nih.govresearchgate.net The technique is also sensitive enough to confirm that engineered variants or chimeras of these proteins maintain the correct fold. nih.gov
Nuclear Magnetic Resonance (NMR) and X-ray Crystallography for 3D Structure Elucidation
To obtain a detailed, atomic-level three-dimensional structure, researchers turn to Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography.
Nuclear Magnetic Resonance (NMR): NMR spectroscopy is performed on proteins in solution, providing information about the protein's structure and dynamics in a near-native state. By analyzing the interactions between atomic nuclei, a set of distance and angular constraints can be generated to calculate a family of 3D structures. uq.edu.au Solution NMR has been used to determine the helix-loop-helix hairpin structure of related peptide families. uq.edu.au
X-ray Crystallography: This technique requires the protein to be in a crystalline form. When a beam of X-rays is passed through the crystal, the X-rays are diffracted in a pattern that is dependent on the arrangement of atoms. This diffraction pattern can then be used to calculate an electron density map and build an atomic model of the protein. ntu.edu.sg The 3D structure of a defensin (B1577277) from Nicotiana alata (PDB: 4AAZ) has been determined, revealing a characteristic cysteine-stabilized αβ (CSαβ) motif, which consists of an α-helix and a triple-stranded β-sheet stabilized by disulfide bonds. nih.govacs.org This detailed structural information is fundamental to understanding how these proteins interact with their targets.
| Technique | Sample State | Information Yielded | Application to N. alata PRPs/Related Proteins |
| Circular Dichroism | Solution | Secondary structure content (α-helix, β-sheet) | Confirmed the α/β structure of N. alata defensins and the correct folding of variants. nih.govresearchgate.netufc.brfrontiersin.org |
| NMR Spectroscopy | Solution | 3D structure and dynamics in solution | Used to solve structures of related peptide families, revealing conserved folds. uq.edu.au |
| X-ray Crystallography | Crystal | High-resolution 3D atomic structure | Determined the precise 3D structure of N. alata defensin (NaD1), revealing the CSαβ motif. ntu.edu.sgnih.govacs.org |
Biochemical Assays for Functional Validation
The functional validation of proline-rich proteins (PRPs) from Nicotiana alata is crucial to understanding their physiological roles, particularly in processes like pollen-pistil interactions and plant development. Biochemical assays are instrumental in elucidating the molecular functions of these proteins, including their enzymatic activities, binding affinities, and interactions with other molecules.
A key area of investigation for N. alata PRPs, especially those in the pistil's transmitting tract, is their interaction with pollen tube components. The transmitting tract-specific glycoprotein (NaTTS) and the 120-kDa glycoprotein (120K) are two arabinogalactan (B145846) proteins (AGPs) that contain proline-rich domains and are vital for pollen tube growth. nih.gov Biochemical assays have been pivotal in identifying and confirming the proteins that interact with these PRPs.
Yeast Two-Hybrid (Y2H) Screening:
To identify pollen proteins that interact with the C-terminal domain (CTD) of NaTTS and 120K, a yeast two-hybrid screen of a pollen cDNA library was performed. nih.gov This powerful in vivo technique detects protein-protein interactions by activating a reporter gene. In this screen, the CTDs of the PRPs were used as "bait" to "fish" for interacting "prey" proteins from the pollen library.
Research Findings from Y2H Screening:
The Y2H screen successfully identified several interacting proteins, suggesting potential roles for the PRPs in signaling and trafficking within the pollen tube. The key interacting partners discovered are summarized in the table below.
| Bait Protein (from N. alata pistil) | Interacting Pollen Protein (Prey) | Putative Function of Interacting Protein |
| NaTTS (CTD) | S-RNase-binding protein (SBP1) | E3 ubiquitin ligase, involved in protein degradation |
| NaTTS (CTD) | C2 domain-containing protein (NaPCCP) | Lipid binding, potential role in cellular signaling |
| NaTTS (CTD) | Putative cysteine protease | Protein degradation |
| 120K (CTD) | S-RNase-binding protein (SBP1) | E3 ubiquitin ligase, involved in protein degradation |
| 120K (CTD) | C2 domain-containing protein (NaPCCP) | Lipid binding, potential role in cellular signaling |
| 120K (CTD) | Putative cysteine protease | Protein degradation |
In Vitro Pull-Down Assays:
To validate the interactions identified through the Y2H screen, in vitro pull-down assays were conducted. nih.gov This technique provides a more direct confirmation of a physical interaction between two proteins. In these assays, a "bait" protein is tagged and immobilized, and then incubated with a cell lysate or a purified "prey" protein. If the prey protein binds to the bait, it is "pulled down" and can be detected.
Detailed Findings from In Vitro Pull-Down Assays:
The study utilized maltose-binding protein (MBP) and glutathione (B108866) S-transferase (GST) fusion proteins to confirm the interactions. The results provided concrete evidence of direct binding between the pistil PRPs and the pollen proteins.
| Bait Protein (Fusion) | Prey Protein (Fusion) | Result |
| GST::AGP CTD | MBP::NaPCCP | Binding confirmed |
| GST::AGP CTD | MBP::NaSBP1 | Binding confirmed |
These findings confirmed that NaPCCP and NaSBP1 directly bind to the C-terminal domains of the pistil arabinogalactan proteins. nih.gov Further investigation revealed that the helical and RING domains of NaSBP1 are responsible for binding to the AGP CTDs, while the C-terminal region of NaPCCP mediates its interaction. nih.gov
Deglycosylation Assays for Glycoprotein Characterization:
Many PRPs in N. alata, such as the transmitting tissue-specific (TTS) proteins, are heavily glycosylated. nih.gov The carbohydrate moieties can be crucial for their function. Chemical and enzymatic deglycosylation assays are employed to study the nature and extent of this glycosylation.
Research Findings from Deglycosylation Studies:
Through these assays, it has been demonstrated that TTS proteins are highly glycosylated, with apparent molecular masses ranging from 50 to 100 kD. nih.gov The studies suggest the presence of N-linked glycosyl groups and extensive glycosylation likely occurring at the proline residues. nih.gov This information is critical for understanding the structure and potential functions of these proteins in the extracellular matrix of the stylar transmitting tissue. nih.gov
Future Perspectives and Research Directions for Nicotiana Alata Proline Rich Proteins
Elucidation of Complete Regulatory Networks Governing NaPRP Expression and Function
The expression of NaPRP genes is known to be highly specific, for instance, restricted to the transmitting tract of the style, and is regulated by developmental cues and pollination. nih.govnih.govnih.gov However, the upstream regulatory factors and signaling pathways that control this precise expression are largely unknown. Future research must focus on identifying the full complement of transcription factors (TFs), cis-regulatory elements in NaPRP promoters, and the signaling cascades that modulate their activity.
Comprehensive Functional Characterization of Underexplored NaPRP Isoforms and Gene Family Members
Initial studies have led to the isolation of specific NaPRPs, such as NaPRP3 (an extensin-like protein) and NaPRP4. nih.govnih.gov However, like other plant species, N. alata likely possesses a larger family of PRP genes, each with potentially unique or redundant functions. nih.gov It is known that tobacco contains a family of Cys-rich extensin-like proteins (CELPs) that are predominantly found in flowers and are thought to have arisen from recombinational events, suggesting functional versatility. psu.edu A systematic, genome-wide identification and annotation of all NaPRP gene family members is a critical next step.
High-Resolution Structural Determination of NaPRP Functional Domains and Their Complexes
The function of proteins is intrinsically linked to their three-dimensional structure. For NaPRPs, which are predicted to function as both structural components and signaling molecules, understanding their architecture at an atomic level is paramount. NaPRPs often feature distinct domains, such as a proline-rich N-terminus and a cysteine-rich C-terminus in NaPRP4. nih.gov The proline-rich domains likely adopt unique conformations that are critical for protein-protein interactions within the cell wall matrix, while cysteine-rich domains may be involved in forming intramolecular or intermolecular disulfide bonds that stabilize protein structure or mediate interactions. psu.edu
Future efforts should be directed towards expressing and purifying individual NaPRP functional domains for high-resolution structural analysis using X-ray crystallography and cryo-electron microscopy (cryo-EM). nih.gov Determining the structures of these domains, both in isolation and in complex with potential binding partners (e.g., other cell wall proteins, signaling receptors), will provide unprecedented insight into their mechanism of action. ebi.ac.uknih.gov For example, structural studies of a proteinase inhibitor from N. alata revealed how its six homologous repeats fold into separate structural domains, suggesting a basis for its evolution and function. nih.gov Similar studies on NaPRPs could reveal how they interact with other molecules to build the stylar extracellular matrix or transduce signals. nih.govyoutube.comresearchgate.net
Integration of Multi-Omics Data for a Systems Biology Understanding of NaPRP Roles
To fully comprehend the role of NaPRPs within the complex biological system of the N. alata style, an integrative, systems-level approach is necessary. This involves combining data from genomics, transcriptomics, proteomics, and metabolomics to build comprehensive models of NaPRP function. nih.gov Multi-omics approaches have already been successfully applied in Nicotiana species to investigate complex traits and responses. nih.govnih.govresearchgate.net
For instance, transcriptomic and proteomic analyses of stylar tissues at different developmental stages and post-pollination can reveal dynamic changes in NaPRP expression and the abundance of interacting proteins. frontiersin.org Co-expression network analysis can identify genes—and thus proteins—that are functionally related to NaPRPs, shedding light on the pathways they are involved in. frontiersin.org Metabolomic profiling of transgenic plants with altered NaPRP expression could uncover changes in cell wall composition or signaling molecules, directly linking NaPRPs to cellular biochemistry. Integrating these diverse datasets will allow researchers to construct detailed network models, moving beyond the function of a single protein to a holistic understanding of the entire system in which NaPRPs operate. msu.edu
Potential for Biotechnological Applications
A thorough understanding of NaPRP biology opens up numerous possibilities for biotechnological applications aimed at crop improvement.
Enhancing Plant Resilience: PRPs in various plant species are implicated in responses to both biotic and abiotic stress. frontiersin.orgpnas.org They contribute to the structural integrity of the cell wall, which acts as a primary barrier against pathogens and environmental stressors. By identifying NaPRP orthologs that confer enhanced resilience, it may be possible to engineer crop plants with improved tolerance to drought, salinity, or pathogen attack. nih.govmdpi.com Gene-editing technologies like CRISPR could be used to precisely modify the expression of specific PRP genes to bolster these defensive capabilities. patsnap.com
Improving Crop Traits through Genetic Modification of Cell Wall Properties: The cell wall is a key determinant of plant morphology, growth, and the quality of plant-derived products. PRPs are integral components of the cell wall matrix. frontiersin.org Modifying the expression or structure of specific NaPRPs could lead to desirable changes in cell wall architecture, potentially improving traits like stalk strength in cereals, or fiber quality in cotton.
Optimizing Plant Reproductive Efficiency: The specific expression of NaPRPs in the stylar transmitting tissue strongly suggests a crucial role in sexual reproduction. nih.govnih.govnih.gov These proteins likely contribute to the formation of the extracellular matrix through which pollen tubes grow, and may even provide directional cues or nutrients. frontiersin.org Proline accumulation is known to be important for reproductive development and fertility. doaj.orgresearchgate.net By optimizing the expression and function of key NaPRPs, it may be possible to enhance fertilization success, leading to increased seed and fruit set in agriculturally important crops. This could be particularly valuable in overcoming issues of hybrid incompatibility or improving yields in crops where pollination is a limiting factor. researchgate.net
Q & A
Basic: How are proline-rich proteins (PRPs) identified and isolated from Nicotiana alata tissues?
Answer: PRPs are identified through cDNA library screening and genomic cloning from style-specific mRNA. For example, NaPRP3 was isolated using style mRNA libraries and characterized via SDS-PAGE and Edman degradation for N-terminal sequencing . Glycosylated PRPs like GaRSGP are purified using chromatographic techniques (e.g., reversed-phase HPLC) and analyzed via SDS-PAGE, revealing smears (~45–120 kDa) due to carbohydrate heterogeneity. Deglycosylation reduces the backbone to ~30 kDa .
Basic: What is the tissue-specific expression pattern of PRPs in Nicotiana alata?
Answer: PRPs exhibit strict tissue specificity. NaPRP3 is expressed exclusively in the transmitting tract of styles, while AGPNa3 (an arabinogalactan-protein) is stigma-specific, as shown by Northern blots and in situ hybridization . Style-specific glycoproteins like NaStEP are absent in self-compatible species, suggesting a role in pollen-stigma recognition .
Advanced: How do structural features of PRPs influence their interactions in pollen-pistil compatibility?
Answer: PRPs contain repetitive motifs (e.g., Ser-Pro₄ in NaPRP3) that form rigid, extended structures, facilitating interactions with pollen tubes. Glycosylation (e.g., O-linked galactose in GaRSGP) creates carbohydrate epitopes critical for binding pollen surface receptors . NaStEP, despite homology to Kunitz inhibitors, lacks protease activity but transfers to stigma exudates post-pollination, suggesting a non-enzymatic role in pollen adhesion .
Advanced: What methodological challenges arise in characterizing PRP structures?
Answer: Repetitive proline-rich sequences hinder crystallization, necessitating NMR or cryo-EM for structural analysis (e.g., NaD1 defensin structure solved via NMR) . Glycosylation heterogeneity complicates mass spectrometry, requiring enzymatic deglycosylation prior to sequencing . Computational modeling is often used to predict PRM-binding interfaces (e.g., SH3/WW domains) .
Advanced: How do post-translational modifications affect PRP functionality?
Answer: O-glycosylation in GaRSGP forms branched galactose-arabinose chains, creating style-specific epitopes critical for pollen tube guidance . N-glycosylation in AGPNa3 stabilizes the protein backbone, while Tyr absence in NaPRP3 prevents cross-linking, altering cell wall rigidity .
Advanced: What contradictions exist regarding the functional roles of PRPs in Nicotiana alata?
Answer: NaStEP shares homology with Kunitz protease inhibitors but lacks inhibitory activity in activity gel assays, contradicting initial predictions. Instead, it localizes to stigma vacuoles and transfers to exudates during pollination, suggesting a structural or signaling role . Similarly, GaRSGP’s carbohydrate epitopes are implicated in pollen recognition, but direct binding partners remain uncharacterized .
Advanced: How can gene expression studies elucidate PRP roles?
Answer: Promoter analysis of NaPRP3 and AGPNa3 reveals cis-acting elements regulating style/stigma specificity. Northern blots show no wound induction, distinguishing PRPs from stress-induced extensins . Real-time PCR of NaD1 demonstrates tissue-specific defensin expression, peaking during flowering .
Advanced: What is the significance of conserved vs. variable regions in S-allele PRPs?
Answer: S-allele PRPs (e.g., S-RNase) have hypervariable regions (~44% sequence divergence) mediating self-incompatibility, while conserved "framework" regions maintain structural integrity. Allele-specific antibodies targeting variable regions enable genotype assignment via immunolabeling and RFLP analysis .
Basic: What are the structural characteristics of PRPs compared to extensins?
Answer: PRPs like NaPRP3 share extensin-like Ser-Pro₄ repeats but lack Tyr residues and hydroxyproline cross-linking. They are smaller (~151 residues vs. >300 in extensins) and are not wound-inducible, unlike most extensins .
Advanced: How do PRPs interact with other proteins in signaling pathways?
Answer: Proline-rich motifs (PRMs) in PRPs bind SH3, WW, and other domains with low affinity but high specificity. For example, PRM-binding domains recognize residues flanking proline (e.g., PxxP motifs), enabling dynamic interactions in signaling cascades. Inhibitor design focuses on disrupting these interfaces using peptidomimetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
